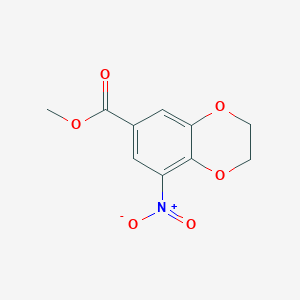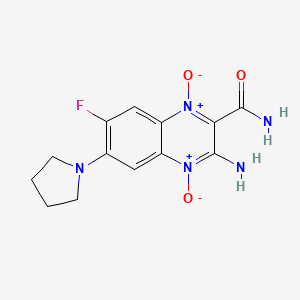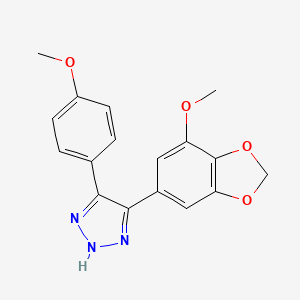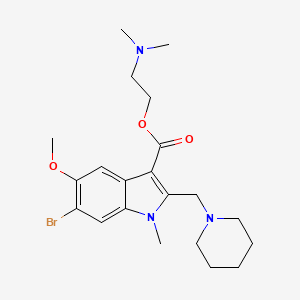![molecular formula C30H32BrN3O4 B11063089 {6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with various substituents. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).
Functionalization: Attachment of methoxy and phenoxy groups through nucleophilic substitution reactions.
Coupling Reactions: Use of Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to introduce the piperazino group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while nucleophilic substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of {6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxybenzaldehyde
Uniqueness
{6-BROMO-5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE: stands out due to its unique combination of functional groups and structural features. The presence of both indole and piperazino moieties, along with the specific substitution pattern, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C30H32BrN3O4 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methylindol-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H32BrN3O4/c1-20-7-5-6-8-25(20)33-13-15-34(16-14-33)30(35)29-23-17-28(37-4)24(31)18-26(23)32(2)27(29)19-38-22-11-9-21(36-3)10-12-22/h5-12,17-18H,13-16,19H2,1-4H3 |
InChI Key |
LUBCJTVMAFTKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(C4=CC(=C(C=C43)OC)Br)C)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063014.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11063015.png)
![Cyclopentyl(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11063016.png)
![1'-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2'H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063027.png)

![4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11063032.png)

![1,2,4-Oxadiazole-5-carboxamide, 3-(1,3-benzodioxol-5-yl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-](/img/structure/B11063052.png)
![N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11063057.png)
![2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11063064.png)

![2,2'-Methanediylbis[3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]](/img/structure/B11063081.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
